2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

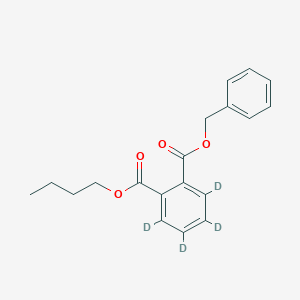

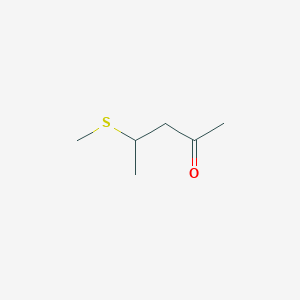

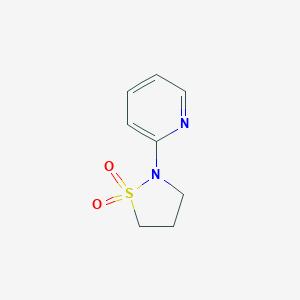

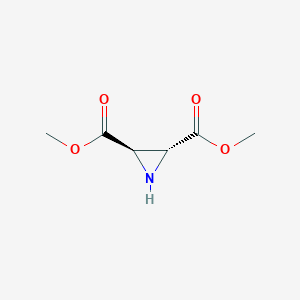

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a chemical compound with the CAS Number: 158089-65-7 . It has a molecular weight of 198.25 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

Thiazolidine motifs, such as 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The IUPAC name of this compound is 2-(pyridin-2-yl)isothiazolidine 1,1-dioxide . Unfortunately, the specific InChI code or key was not provided in the search results.Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a powder with a molecular weight of 198.25 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The compound has been studied for its potential in treating fibrotic diseases. Novel derivatives of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide have shown promising anti-fibrotic activities, outperforming known drugs like Pirfenidone. These derivatives inhibit the expression of collagen and reduce hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Antioxidant Properties

Thiazolidine derivatives, including those with a pyridinyl substitution, have been recognized for their antioxidant capabilities. These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases .

Anticancer Potential

The structural motif of thiazolidine is often found in compounds with anticancer activities. By modifying the thiazolidine core with different substituents, researchers can enhance its efficacy against cancer cells .

Anti-Inflammatory and Analgesic Effects

Compounds based on the thiazolidine structure have been reported to exhibit significant anti-inflammatory and analgesic activities. This makes them valuable in the development of new treatments for inflammatory conditions .

Antidiabetic Activity

Thiazolidine derivatives are well-known in the pharmaceutical industry for their antidiabetic effects. They show affinity to PPARγ, which plays a role in regulating glucose metabolism .

Antimicrobial and Antitubercular Activity

The thiazolidine ring system has been utilized to create compounds with potent antimicrobial and antitubercular activities. These activities are essential for developing new therapies against resistant strains of bacteria .

Antiparasitic and Antiviral Applications

Research has indicated that thiazolidine derivatives can be effective against various parasites and viruses, providing a pathway for the development of new antiparasitic and antiviral medications .

Corrosion Inhibition

In industrial applications, certain thiazolidine derivatives have been used as corrosion inhibitors, demonstrating high efficiency at low concentrations. This application is particularly relevant in protecting metal surfaces in harsh environments .

Safety and Hazards

Zukünftige Richtungen

The future directions of this compound could involve further exploration of its diverse biological properties and the development of novel synthetic approaches to improve its selectivity, purity, product yield, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of research .

Wirkmechanismus

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine derivatives, which include this compound, are known to interact with their targets in a way that enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to affect various biological pathways due to their diverse therapeutic and pharmaceutical activity .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The synthesis of thiazolidine derivatives, which includes this compound, often involves environmentally friendly techniques .

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQDDQXMZPWDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

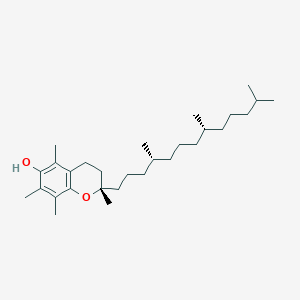

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

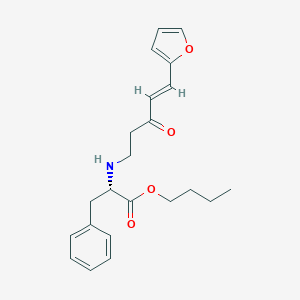

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)